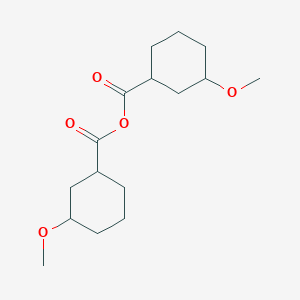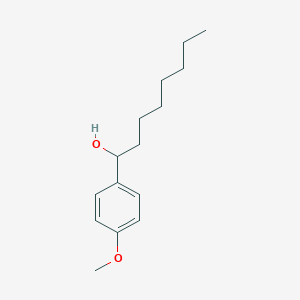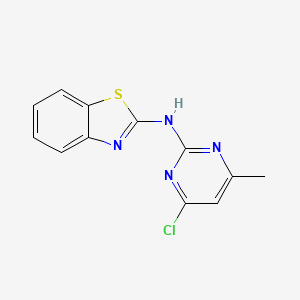
(2R)-1,1,1-trifluoro-3-pyridin-3-ylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1,1,1-trifluoro-3-pyridin-3-ylpropan-2-ol: is an organic compound characterized by the presence of a trifluoromethyl group, a pyridine ring, and a secondary alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1,1,1-trifluoro-3-pyridin-3-ylpropan-2-ol typically involves the reaction of pyridine derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base, such as potassium carbonate (K2CO3), to introduce the trifluoromethyl group. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
(2R)-1,1,1-trifluoro-3-pyridin-3-ylpropan-2-ol: undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of (2R)-1,1,1-trifluoro-3-pyridin-3-ylpropan-2-one.
Reduction: Formation of (2R)-1,1,1-trifluoro-3-pyridin-3-ylpropane.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(2R)-1,1,1-trifluoro-3-pyridin-3-ylpropan-2-ol: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which (2R)-1,1,1-trifluoro-3-pyridin-3-ylpropan-2-ol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating their activity. The secondary alcohol group can form hydrogen bonds with active site residues, influencing enzyme function.
Comparison with Similar Compounds
(2R)-1,1,1-trifluoro-3-pyridin-3-ylpropan-2-ol: can be compared with other trifluoromethylated pyridine derivatives, such as:
- (2R)-1,1,1-trifluoro-2-pyridin-3-ylpropan-2-ol
- **(2R)-1,1,1-trifluoro-
Properties
Molecular Formula |
C8H8F3NO |
|---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
(2R)-1,1,1-trifluoro-3-pyridin-3-ylpropan-2-ol |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)7(13)4-6-2-1-3-12-5-6/h1-3,5,7,13H,4H2/t7-/m1/s1 |
InChI Key |
CAFPLWKNAZVWQD-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)C[C@H](C(F)(F)F)O |
Canonical SMILES |
C1=CC(=CN=C1)CC(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl cis-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13906219.png)



![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B13906244.png)



![[(2S)-1,2,4-trimethylpiperazin-2-yl]methanol](/img/structure/B13906262.png)
![4'-(Methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13906268.png)
![1-Phenylbicyclo[2.2.1]heptan-2-one](/img/structure/B13906273.png)
